Structural Differentiation: Computed Physicochemical Profile of 2-Propyl-5-(pyrimidin-5-yl)thiazole vs. Unsubstituted Thiazolyl-Pyrimidine Core
The compound's computed physicochemical parameters establish a baseline differentiation from both simpler thiazole analogs and alternative substitution patterns. Relative to the unsubstituted 2-propylthiazole core (CAS 17626-75-4; MW 127.21; XLogP3 ~2.0; TPSA 41.13 Ų), the addition of the 5-pyrimidinyl group increases molecular weight to 205.28 g/mol (+61.4%) and topological polar surface area to 66.9 Ų (+62.7%), while maintaining comparable lipophilicity (XLogP3 2.1 vs. ~2.0) [1]. This profile positions the compound within favorable drug-like chemical space (MW < 500; TPSA < 140 Ų; 1 < logP < 5) while providing enhanced hydrogen-bonding capacity (three H-bond acceptors vs. one in 2-propylthiazole) for target engagement [1].
| Evidence Dimension | Physicochemical property comparison (MW, TPSA, H-bond acceptors) |
|---|---|
| Target Compound Data | MW: 205.28 g/mol; TPSA: 66.9 Ų; XLogP3: 2.1; H-bond acceptors: 3 |
| Comparator Or Baseline | 2-Propylthiazole (CAS 17626-75-4): MW: 127.21 g/mol; TPSA: 41.13 Ų; H-bond acceptors: 1 |
| Quantified Difference | MW: +78.07 g/mol (+61.4%); TPSA: +25.77 Ų (+62.7%) |
| Conditions | Computed properties from PubChem (XLogP3, TPSA) and ChemImpex product specifications |
Why This Matters
The balanced lipophilicity-hydrophilicity profile (XLogP3 2.1) with enhanced hydrogen-bonding capacity (3 acceptors) distinguishes this scaffold for kinase inhibitor design where hinge-region hydrogen bonding and hydrophobic pocket occupancy must be simultaneously optimized.
- [1] PubChem Compound Summary for CID 25214621, 5-(2-Propyl-1,3-thiazol-5-yl)pyrimidine. National Center for Biotechnology Information (2025). View Source
